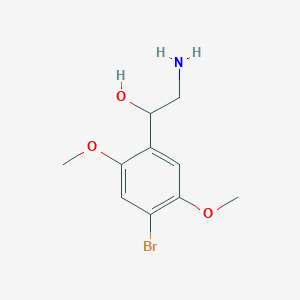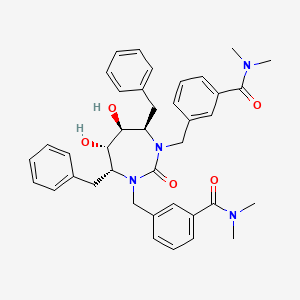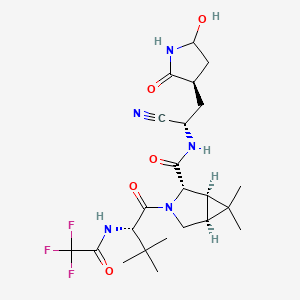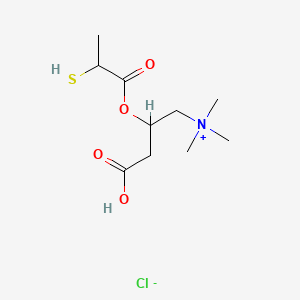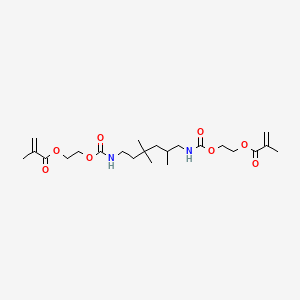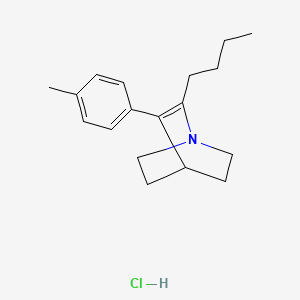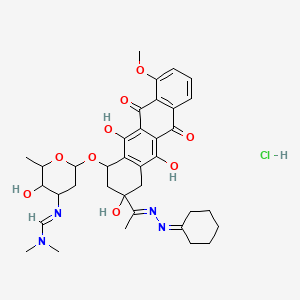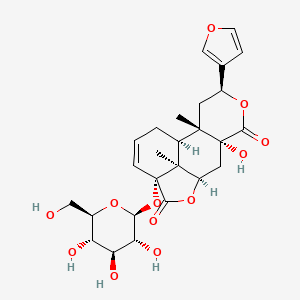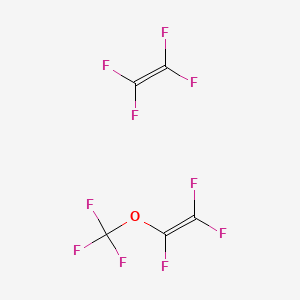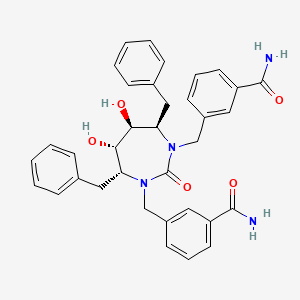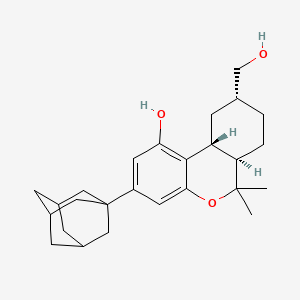
(6aR,9R,10aR)-6a,7,8,9,10,10a-Hexahydro-1-hydroxy-6,6-dimethyl-3-tricyclo(3.3.1.13,7)dec-1-yl-6H-dibenzo(b,d)pyran-9-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EB2LY5BFGL is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EB2LY5BFGL typically involves a multi-step process that includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include dichloromethane and ethanol.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate the reaction and increase yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of EB2LY5BFGL is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of reactants are mixed in reactors, and the reaction is carried out under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems are used where reactants are continuously fed into the reactor, and the product is continuously removed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
EB2LY5BFGL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
科学研究应用
EB2LY5BFGL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of EB2LY5BFGL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
属性
CAS 编号 |
1434124-99-8 |
|---|---|
分子式 |
C26H36O3 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-3-(1-adamantyl)-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H36O3/c1-25(2)21-4-3-15(14-27)8-20(21)24-22(28)9-19(10-23(24)29-25)26-11-16-5-17(12-26)7-18(6-16)13-26/h9-10,15-18,20-21,27-28H,3-8,11-14H2,1-2H3/t15-,16?,17?,18?,20-,21-,26?/m1/s1 |
InChI 键 |
GQYXNRWEEUCMOZ-MMSALSPUSA-N |
手性 SMILES |
CC1([C@@H]2CC[C@H](C[C@H]2C3=C(C=C(C=C3O1)C45CC6CC(C4)CC(C6)C5)O)CO)C |
规范 SMILES |
CC1(C2CCC(CC2C3=C(C=C(C=C3O1)C45CC6CC(C4)CC(C6)C5)O)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


